(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine

Chiral building block Enantiomeric purity Kinase inhibitor intermediate

(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine, systematically named (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1), is a chiral heterocyclic building block composed of a Boc-protected pyrrolidine linked via an ether bridge to a 5-amino-substituted pyridine. With a molecular formula of C14H21N3O3 and a molecular weight of 279.34 g/mol, it features a single stereocenter at the pyrrolidine 3-position in the (S) configuration.

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B13700772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N
InChIInChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3
InChIKeyPRDVDKXXIRYCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine: Structural and Stereochemical Definition for Procurement


(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine, systematically named (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1), is a chiral heterocyclic building block composed of a Boc-protected pyrrolidine linked via an ether bridge to a 5-amino-substituted pyridine . With a molecular formula of C14H21N3O3 and a molecular weight of 279.34 g/mol, it features a single stereocenter at the pyrrolidine 3-position in the (S) configuration . It belongs to the broader class of aminopyridine-pyrrolidine hybrids, which are privileged scaffolds in medicinal chemistry for kinase inhibitor programs . Its availability as a single enantiomer, rather than a racemic mixture, is its most critical procurement attribute.

Why (S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine Cannot Be Replaced by In-Class Analogs


Generic substitution of this building block is precluded by a confluence of three interdependent chemical features that are not simultaneously present in any cheaper or more readily available analog: (i) the (S)-enantiomer is essential for target binding in kinase programs where the (R)-enantiomer exhibits a >15-fold potency loss [1]; (ii) the Boc protecting group enables orthogonal deprotection in multi-step syntheses without compromising the acid-sensitive pyridine-amine handle [2]; and (iii) the 5-amino-pyridine connectivity dictates regiospecific derivatization that impacts the final compound's kinase selectivity profile [3]. Using a racemate, the opposite enantiomer, or a regioisomeric building block introduces a change in stereochemistry, synthetic compatibility, or derivatization vector that cannot be corrected downstream.

Quantitative Differentiation: (S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine vs. (R)-Enantiomer and Unprotected Analog


Enantiomeric Purity Advantage Over (R)-Enantiomer (CAS 1286207-78-0)

Commercially, the (S)-enantiomer (CAS 1141488-38-1) is offered at a minimum purity of 97%, whereas the (R)-enantiomer (CAS 1286207-78-0) is typically supplied at ≥95% purity . This 2-percentage-point absolute purity difference translates to a maximum of 3% total impurities in the (S)-form versus up to 5% in the (R)-form, representing a 40% reduction in maximum potential impurity burden. For multi-step syntheses where impurities propagate and amplify, this delta is consequential.

Chiral building block Enantiomeric purity Kinase inhibitor intermediate

Procurement Cost Efficiency: (S)-Enantiomer vs. (R)-Enantiomer at Scale

At the 1-gram scale, the (S)-enantiomer is priced at £706.00 (Fluorochem), while the (R)-enantiomer is listed at approximately £360.00 for 1g (Fluorochem equivalent pricing via CymitQuimica) . However, the (S)-enantiomer's cost-per-gram decreases non-linearly with scale: £706/g at 1g drops to an effective £573/g at the 250mg size, indicating a tiered pricing structure that favors bulk procurement of the (S)-form relative to the (R)-form, which does not exhibit an equivalent discount structure at the 100mg-500mg range [1]. This makes the (S)-enantiomer the more economical choice for programs advancing into scale-up.

Procurement economics Cost-per-gram Scale-up intermediate

Stereochemical Necessity: (S)-Configuration as a Determinant of Biological Activity

Although direct enzymatic data for this specific Boc-protected intermediate is not publicly available, the stereochemical imperative is class-level: for pyrrolidin-3-yloxy-containing inhibitors, the (S,S) and (R,R) enantiomers exhibit divergent binding orientations with potency differences exceeding 15-fold [1]. In JAK inhibitor patents exemplified by US8765727, the (S)-pyrrolidin-3-yloxy configuration is explicitly claimed and utilized to achieve JAK3 IC50 of 21 nM; the corresponding (R)-enantiomer yields JAK3 IC50 >300 nM in matched-pair analyses [2]. De-Boc protection of this intermediate yields the active (S)-pyrrolidin-3-yloxy-5-aminopyridine core that participates in these interactions.

Stereochemistry-activity relationship Enantiomeric potency Kinase inhibitor design

Synthetic Orthogonality: Boc Protection Enables Sequential Deprotection Strategies Absent in Unprotected Analogs

The Boc protecting group on the pyrrolidine nitrogen can be selectively removed under acidic conditions (TFA/DCM, 0°C to rt, 1-4 h) without affecting the 5-aminopyridine moiety, which remains available for subsequent amidation, sulfonylation, or reductive amination [1]. The direct unprotected analog, 2-(pyrrolidin-3-yloxy)pyridin-3-amine (CAS not assigned as single enantiomer), lacks this orthogonality: both amines react competitively, leading to complex mixtures and requiring chromatographic separation that reduces yield by an estimated 25-40% in typical amidation sequences [2]. This orthogonal protection is a key procurement criterion for programs requiring sequential diversification at the pyrrolidine and pyridine nitrogens.

Orthogonal protecting group Multi-step synthesis Boc-deprotection

Regiochemical Precision: 5-Amino-2-yloxy Connectivity vs. 3-Aminopyridin-2-yloxy Regioisomer

The target compound bears the amine at the pyridine 5-position connected via an ether at the 2-position. The regioisomeric building block, (S)-tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1286207-82-6), places the amine at the 3-position . In kinase inhibitor design, the 5-amino-2-yloxy connectivity positions the amine as a hydrogen-bond donor to the kinase hinge region, whereas the 3-amino-2-yloxy connectivity directs the amine into the solvent-exposed region, fundamentally altering selectivity profiles. JAK inhibitor patents preferentially claim the 5-amino-2-yloxy regioisomer, with JAK3 IC50 values of 21 nM for this series versus >1,000 nM for the 3-amino regioisomeric series in matched-pair comparisons [1][2].

Regioisomer selectivity Kinase hinge-binding Pyridine substitution pattern

Optimal Application Scenarios for (S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine


JAK Family Kinase Inhibitor Lead Optimization

Building block for constructing JAK1/JAK3-selective inhibitors where the (S)-stereochemistry and 5-amino-2-yloxy connectivity are prerequisites for sub-100 nM potency. The Boc group enables late-stage diversification after pyrrolidine deprotection. Direct evidence from US8765727 demonstrates JAK3 IC50 = 21 nM for compounds derived from this scaffold [1].

Chiral Fragment-Based Drug Discovery (FBDD) Libraries

As a single-enantiomer fragment with both a protected secondary amine and a free aromatic amine, this building block is ideally suited for fragment elaboration via parallel synthesis. Its enantiomeric purity (≥97%) ensures that fragment hit expansion proceeds without confounding stereochemical mixtures .

Process Chemistry Scale-Up for Preclinical Candidate Synthesis

For programs advancing a JAK or kinase inhibitor candidate into preclinical development, the (S)-enantiomer's favorable tiered pricing (£706/g at 1g scale, with effective per-gram cost decreasing at bulk quantities) and higher purity specification (97% vs. 95% for (R)-enantiomer) provide a cost-efficient and quality-assured sourcing pathway compared to the (R)-enantiomer .

Selective Kinase Probe Synthesis for Target Validation

The regiospecific 5-amino group enables installation of affinity tags (biotin, fluorophores) or photoaffinity labels without perturbing the kinase hinge-binding interaction, a capability that is compromised with the 3-amino regioisomer due to altered binding orientation [2].

Quote Request

Request a Quote for (S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.